2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid

Genetic Toxicology Drug Safety Screening Procurement Risk Assessment

2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS 794584-39-7) is a sulfonamide-functionalized phenylacetic acid derivative with the molecular formula C₁₄H₁₂N₂O₆S and a molecular weight of 336.32 g/mol. It features an ortho-nitrobenzenesulfonamido group linked to a phenylacetic acid scaffold, placing it within the broader class of N-aryl benzenesulfonamido acetic acids that have been investigated as enzyme inhibitor scaffolds, particularly against aldose reductase.

Molecular Formula C14H12N2O6S
Molecular Weight 336.32
CAS No. 794584-39-7
Cat. No. B2694772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid
CAS794584-39-7
Molecular FormulaC14H12N2O6S
Molecular Weight336.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C14H12N2O6S/c17-14(18)9-10-5-7-11(8-6-10)15-23(21,22)13-4-2-1-3-12(13)16(19)20/h1-8,15H,9H2,(H,17,18)
InChIKeyWWVCWFIKHVIDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS 794584-39-7) Procurement Guide for Research Use


2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS 794584-39-7) is a sulfonamide-functionalized phenylacetic acid derivative with the molecular formula C₁₄H₁₂N₂O₆S and a molecular weight of 336.32 g/mol [1]. It features an ortho-nitrobenzenesulfonamido group linked to a phenylacetic acid scaffold, placing it within the broader class of N-aryl benzenesulfonamido acetic acids that have been investigated as enzyme inhibitor scaffolds, particularly against aldose reductase [2]. The compound is supplied as a research-grade small molecule with cataloged purity ≥95% [1], making it suitable as a versatile intermediate or screening candidate in medicinal chemistry and chemical biology programs.

Why 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid Cannot Be Replaced by a Generic N-Aryl Sulfonamido Acetic Acid


The ortho-nitro substituent on the benzenesulfonamide ring of 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid imposes distinct electronic, steric, and metabolic constraints that differentiate it from para-nitro, unsubstituted, or heterocyclic sulfonamide analogs. In the context of aldose reductase inhibition, computational and experimental studies have demonstrated that the nitro group occupies a specific anion-binding pocket adjacent to Tyr48 and His110 residues, where positional isomerism (ortho vs. para) can alter binding affinity by orders of magnitude [1]. Furthermore, the ortho-nitro group serves as a latent amino handle via reduction, enabling downstream elaboration to amine-containing derivatives without the metabolic liability associated with aniline metabolites from para-nitro analogs . Generic substitution without matching these regiochemical features risks both reduced target engagement in enzyme inhibition assays and divergent toxicity profiles.

Quantitative Differentiation Evidence for 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS 794584-39-7) vs. Closest Analogs


Ames Mutagenicity: Negative Result for CAS 794584-39-7 vs. Known Mutagenic Sulfonamides

2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS 794584-39-7) tested negative for mutagenicity in the Ames test using Salmonella typhimurium LT2 TA98 at 1.57 µmol/plate in the presence of S9 microsomal activation, with no significant increase in revertant colonies relative to control . This is a notable safety differentiation from certain nitroaromatic sulfonamides that yield positive Ames results (class-dependent), where the presence of the ortho-nitro group on the sulfonamide ring does not confer mutagenic liability when coupled to the phenylacetic acid scaffold as opposed to aniline derivatives [1]. For procurement in drug discovery programs requiring Ames-negative starting points, CAS 794584-39-7 provides an empirically validated negative baseline that generic ortho-nitro sulfonamides cannot assume.

Genetic Toxicology Drug Safety Screening Procurement Risk Assessment

Aldose Reductase Inhibition: Ortho-Nitro vs. Para-Nitro Isomer Binding Mode Differentiation

The ortho-nitro isomer of the benzenesulfonamido phenylacetic acid class is predicted to engage the Tyr48/His110 anion-binding pocket of aldose reductase (ALR2) in a distinct rotational conformation compared to the para-nitro isomer [1]. While direct IC50 data for CAS 794584-39-7 against ALR2 are not publicly available, the structurally related ortho-nitro compound [(2-Nitro-benzenesulfonyl)-phenyl-amino]-acetic acid (CHEMBL34976) demonstrates an IC50 of 3.60 µM against rat lens aldose reductase [2], whereas the para-nitro analog 2-(4-nitrophenylsulfonamido)acetic acid (CHEMBL288404) is markedly less active with an IC50 of 79 µM in the same assay [3]. This >20-fold difference between ortho- and para-nitro positional isomers in the related N-phenyl series establishes a clear class-level structure-activity trend that favors the ortho-nitro configuration, directly supporting the selection of CAS 794584-39-7 over para-nitro-substituted alternatives for ALR2-targeted screening.

Aldose Reductase Diabetic Complications Structure-Activity Relationship

Purity and Supply Chain Specification: Documented 95% Purity from Enamine Enamine vs. Uncharacterized Analogs

2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS 794584-39-7) is supplied by Enamine (Catalog EN300-11521) with a certified purity of 95% [1]. This is a measurable procurement differentiator against structurally related but less rigorously characterized analogs such as the thiophene-2-sulfonamido analog (CAS 953884-77-0), for which commercial suppliers typically do not disclose batch-specific purity data or certificate of analysis (CoA) documentation . In the context of reproducible biochemical assays, a documented 95% purity from a major screening compound provider reduces the risk of false-negative or off-target results attributable to impurities.

Chemical Purity Procurement Specification Reproducibility

Versatile Synthetic Handle: Ortho-Nitro Reduction to Amino Derivative vs. Non-Reducible Analogs

The ortho-nitro group of 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid can be selectively reduced to the corresponding aniline under standard hydrogenation conditions (H₂, Pd/C), providing a reactive amino handle for further functionalization . This contrasts with the thiophene-2-sulfonamido analog (CAS 953884-77-0) and the naphthalene-2-sulfonamido analog, which lack this latent reactivity and are limited to the sulfonamido linkage as their sole functionalization point beyond the carboxylic acid [1]. The dual functional group architecture (carboxylic acid + reducible nitro) makes CAS 794584-39-7 a more versatile building block for library synthesis and structure-activity relationship studies.

Medicinal Chemistry Solid-Phase Synthesis Derivatization

Computational Docking Score: Ortho-Nitro vs. Carboxylic Acid Bioisostere Preference in ALR2

Docking simulations of nitrophenyl derivatives into the aldose reductase (ALR2) active site indicate that the ortho-nitro group can serve as a carboxylic acid bioisostere, forming hydrogen-bond interactions with Tyr48 and His110 residues in the anion-binding pocket [1]. In contrast, para-nitro isomers position the nitro group away from this pocket, reducing inhibitory potency. While quantitative docking scores for CAS 794584-39-7 are not directly reported, the class-level computational evidence supports that the ortho-nitro configuration provides a distinct binding mode advantage over para-nitro and unsubstituted benzenesulfonamide analogs in ALR2-targeted screens [2].

Molecular Docking ALR2 Bioisosterism

Optimal Procurement Scenarios for 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS 794584-39-7)


Aldose Reductase Inhibitor Screening with Prioritized Ortho-Nitro Chemotype

Research groups screening for novel aldose reductase inhibitors (ARIs) targeting diabetic complications should prioritize CAS 794584-39-7 as the ortho-nitro benzenesulfonamido phenylacetic acid scaffold. Class-level evidence from the N-phenyl sulfonamide sub-series demonstrates a >20-fold improvement in ALR2 IC50 for ortho-nitro (3.60 µM) over para-nitro (79 µM) positional isomers in rat lens assays [1]. The ortho-nitro group is computationally predicted to occupy the Tyr48/His110 anion pocket as a carboxylic acid bioisostere [2], making this compound the configurationally correct starting point for hit expansion and lead optimization.

Safety-Conscious Early Drug Discovery Requiring Ames-Negative Nitroaromatic Scaffolds

For drug discovery programs that require the functionality of a nitroaromatic group but face mutagenicity risk flags, CAS 794584-39-7 offers an empirically validated Ames-negative profile in Salmonella typhimurium TA98 at 1.57 µmol/plate with S9 activation [1]. This documented non-mutagenicity differentiates it from other nitroaromatic sulfonamide building blocks that are presumed positive or untested, supporting its selection as a safer entry point in hit-to-lead campaigns where genotoxicity is an early exclusion criterion [2].

Medicinal Chemistry Library Synthesis Leveraging Dual Functional Handles

Research groups engaged in diversity-oriented synthesis or focused library construction should procure CAS 794584-39-7 for its dual reactive sites: the free carboxylic acid (available for amide coupling or esterification) and the ortho-nitro group (reducible to a primary amine for further diversification) [1]. This dual-handle architecture is absent in thiophene-2-sulfonamido and naphthalene-2-sulfonamido analogs, which are limited to the carboxylic acid as their sole functionalization point before scaffold modification [2]. For parallel synthesis workflows, CAS 794584-39-7 enables at least two orthogonal diversification steps without requiring scaffold redesign.

Reproducible Biochemical Assay Development with Catalog-Verified Purity

Assay development laboratories requiring consistent compound purity for reproducible dose-response curves should source CAS 794584-39-7 from Enamine (Catalog EN300-11521, purity 95%) [1], which provides batch-level quality documentation. This contrasts with less prominent sulfonamido phenylacetic acid analogs (e.g., CAS 953884-77-0) where purity specifications vary by supplier and Certificate of Analysis documentation is not uniformly available [2]. The established supply chain and documented purity reduce experimental variability in biochemical and cell-based screening.

Quote Request

Request a Quote for 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.